molecular formula C8H8BrN B1343333 3-Bromo-5-(prop-1-en-2-yl)pyridine CAS No. 40472-88-6

3-Bromo-5-(prop-1-en-2-yl)pyridine

Cat. No. B1343333
CAS RN: 40472-88-6
M. Wt: 198.06 g/mol
InChI Key: OOFYCJVNLMTQQS-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-5-(prop-1-en-2-yl)pyridine, is a brominated pyridine derivative. Pyridine derivatives are known for their significance in organic chemistry due to their utility in various chemical reactions and as building blocks for more complex molecules. The presence of a bromine atom and a propenyl group in the compound suggests potential reactivity and applications in synthetic chemistry .

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported, indicating the versatility of brominated pyridines in forming different structures under varying conditions . Additionally, copper-mediated aerobic oxidative coupling has been utilized to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating the potential for metal-catalyzed reactions in the synthesis of such compounds . These methods highlight the diverse synthetic routes available for brominated pyridine derivatives, including 3-Bromo-5-(prop-1-en-2-yl)pyridine.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been extensively studied using various techniques. For example, single crystal X-ray diffraction data has been used to investigate the molecular geometry of related compounds in the solid state, revealing insights into intermolecular interactions such as hydrogen bonding and π-π interactions . Density functional theory (DFT) studies have also been conducted to understand the electronic structure and properties of these molecules, with good correspondence found between experimental and theoretical data .

Chemical Reactions Analysis

Brominated pyridine derivatives participate in a range of chemical reactions. The presence of a bromine atom makes them suitable for further functionalization through carbon-carbon coupling reactions, as demonstrated in the synthesis of novel pyridine derivatives . These compounds can also undergo cyclization and bromination reactions to form imidazopyridines, which can be further transformed into other skeletons . The reactivity of these molecules makes them valuable intermediates in the synthesis of more complex chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and NMR spectroscopy have been employed to characterize these compounds . Computational studies, including DFT and time-dependent DFT (TD-DFT), have provided insights into their vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties . Additionally, the antimicrobial activities of some brominated pyridines have been tested, indicating potential biological relevance .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related bromo-substituted pyridine compounds have been extensively studied, showcasing their potential in constructing complex molecular architectures. For instance, the synthesis and crystal structure analysis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine highlight the compound's molecular geometry and the significant intermolecular interactions stabilizing its crystal structure, such as π-π interactions and hydrogen bonding, demonstrating the utility of bromo-substituted pyridines in the design of novel molecular materials (Rodi et al., 2013).

Antimicrobial Activity

Bromo-substituted pyridine compounds have also been investigated for their biological activities, including antimicrobial properties. The synthesis of pyridine chalcones and their antibacterial assay against various bacteria indicate that these compounds possess significant antibacterial activity, underscoring the potential of bromo-substituted pyridines in developing new antimicrobial agents (Jasril et al., 2013).

Photophysical and Electrochemical Properties

The exploration of bromo-substituted pyridines in the realm of photophysical and electrochemical applications reveals their versatility. Studies on the synthesis, characterization, and investigation of zinc(II) phthalocyanine compounds with bromo-substituted pyridine derivatives demonstrate their potential in photocatalytic applications due to suitable photosensitizing abilities (Öncül et al., 2021). Additionally, compounds like 5-bromo-2-(trifluoromethyl)pyridine have been characterized for their spectroscopic and optical properties, further contributing to the understanding of their applications in various fields (Vural & Kara, 2017).

Corrosion Inhibition

Research into the application of bromo-substituted pyridines as corrosion inhibitors for mild steel in acidic environments highlights their efficacy. The evaluation of imidazo[4,5-b]pyridine derivatives, including 6-bromo variants, indicates their high inhibition performance, pointing towards the applicability of these compounds in protecting metals against corrosion (Saady et al., 2021).

Synthesis of Complex Molecules

The versatility of bromo-substituted pyridines extends to the synthesis of complex molecules, such as the efficient synthesis of nilotinib, a selective inhibitor of tyrosine kinase. This process involves intermediates derived from bromo-substituted pyridines, demonstrating their importance in pharmaceutical manufacturing (Yankun et al., 2011).

Safety And Hazards

The safety information for “3-Bromo-5-(prop-1-en-2-yl)pyridine” includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3-bromo-5-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFYCJVNLMTQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634075
Record name 3-Bromo-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(prop-1-en-2-yl)pyridine

CAS RN

40472-88-6
Record name 3-Bromo-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct; 98.0 mass %, potassium acetate hydrate (7.4997 mmol; 3.7 mL), sodium carbonate decahydrate (7.4997 mmol; 3.7 mL), Acetonitrile (15 mL) and 3,5-dibromopyridine (4.9998 mmol; 1184.4 mg) in 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.9998 mmol; 840.0 mg; 0.940 mL) in a pressure tube was heated under microwave at 120° C. for 3 min. The mixture was cooled to room temperature. The layers were separated. The aqueous layer was extracted with EtOAc. The combined organic layer was concentrated. The residue was purified on silica eluted with 0 to 10% MeOH in DCM to afford 3-bromo-5-isopropenyl-pyridine as a dark tan solid (512.6 mg, 52%).
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3.7 mL
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1184.4 mg
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15 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-(5-bromo-pyridin-3-yl)-propan-2-ol, prepared as described in Example 16a (200 mg, 0.93 mmol) in dichloromethane (8 mL) at 0° C. was added diisopropylethylamine (0.63 mL 3.7 mmol) followed by methanesulfonyl chloride (0.14 mL, 1.85 mmol). After 5 minutes the reaction was place at room temperature and stirred for an additional half hour. The reaction was quenched with saturated aqueous sodium bicarbonate, diluted with brine and ethyl acetate and the layers were separated. The aqueous layer was extracted two additional times with ethyl acetate, and the organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 50%) to furnish 3-bromo-5-isopropenyl-pyridine; MS: (ES+) m/z 198.0 (M+H)+.
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Example 16a
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200 mg
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8 mL
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0.63 mL
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